3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the cyano group and the benzamide moiety in this compound adds to its chemical versatility and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the cyclization of 2-aminopyridines with appropriate arylglyoxals. One common method is the multicomponent condensation reaction, where 2-aminopyridines react with arylglyoxals and Meldrum’s acid . This method is efficient and provides high yields of the target compound.
Another approach involves the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazo[1,2-a]pyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using tert-butyl hydroperoxide (TBHP) or photocatalysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduced forms of the cyano group or the benzamide moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, imidazo[1,2-a]pyridine derivatives are known to interact with γ-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-Cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to the presence of the cyano group and the benzamide moiety, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C21H14N4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-cyano-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C21H14N4O/c22-14-15-7-6-10-17(13-15)21(26)24-20-19(16-8-2-1-3-9-16)23-18-11-4-5-12-25(18)20/h1-13H,(H,24,26) |
InChI Key |
UMVPQAIJHNBQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC(=C4)C#N |
Origin of Product |
United States |
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